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Compound of Interest

Compound Name: 2-(Trifluoromethyl)isonicotinonitrile

Cat. No.: B1394911 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-
(Trifluoromethyl)isonicotinonitrile

Foreword
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic

compounds represent a cornerstone of innovation. The strategic introduction of fluorine-

containing moieties, such as the trifluoromethyl group, into aromatic systems can profoundly

alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-
(Trifluoromethyl)isonicotinonitrile, a pyridine derivative, is a prime exemplar of this

molecular design strategy. This guide provides a comprehensive technical overview of its core

physicochemical properties, intended for researchers, medicinal chemists, and process

development scientists. We will delve into its structural attributes, predictable spectroscopic

signatures, reactivity profile, and the robust experimental methodologies required for its

characterization. Our approach is grounded in established chemical principles and data from

analogous structures, offering a predictive and practical framework for working with this

versatile chemical entity.

Molecular Identity and Structure
2-(Trifluoromethyl)isonicotinonitrile is a substituted pyridine ring, which is an aromatic six-

membered heterocycle containing one nitrogen atom. The molecule is characterized by a

trifluoromethyl (-CF₃) group at the 2-position and a nitrile (-C≡N) group at the 4-position.
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IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carbonitrile[1]

Synonyms: 4-Cyano-2-(trifluoromethyl)pyridine, 2-Trifluoromethyl-isonicotinonitrile[1]

CAS Number: 916210-02-1[2]

Molecular Formula: C₇H₃F₃N₂[3]

Molecular Weight: 172.11 g/mol [2]

The structure features a unique electronic arrangement. Both the trifluoromethyl and the nitrile

functionalities are potent electron-withdrawing groups. This electronic deficit significantly

influences the reactivity of the pyridine ring and the basicity of the ring nitrogen.

Caption: Chemical structure of 2-(Trifluoromethyl)isonicotinonitrile.

Core Physicochemical Properties
Precise experimental data for this specific compound is not widely published; therefore, the

following table synthesizes information from chemical suppliers and estimations based on

structurally related compounds and established chemical principles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.chemical-suppliers.eu/enp/trifluoromethyl-isonicotinonitrile-PX924970
https://www.chemical-suppliers.eu/enp/trifluoromethyl-isonicotinonitrile-PX924970
https://www.3wpharm.com/product/65483.html
https://www.nj-finechem.com/products/nitrile/2-trifluoromethyl-isonicotinonitrile-cas-154431-82-4.html
https://www.3wpharm.com/product/65483.html
https://www.benchchem.com/product/b1394911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Observation Rationale & Commentary

Appearance
Typically a solid (white to off-

white)[3]

The presence of a rigid

aromatic core and polar

substituents often results in a

solid state at room

temperature.

Melting Point
Data varies; likely in the range

of 35-50 °C

This is an estimation. For

comparison, the isomer 6-

(Trifluoromethyl)nicotinonitrile

has a reported melting point of

37-41 °C.[4][5] The exact value

requires experimental

determination via DSC.

Boiling Point
Data varies; literature review

required[3]

Expected to be >200 °C due to

its molecular weight and

polarity. Vacuum distillation

would be required to prevent

decomposition.

Solubility

Low solubility in water[3];

Soluble in organic solvents

(e.g., dichloromethane, ethyl

acetate, acetone)[3]

The hydrophobic

trifluoromethyl group and

aromatic ring limit aqueous

solubility. The polar nitrile

group and nitrogen heteroatom

confer solubility in common

organic solvents.

pKa (of Pyridinium Ion) Predicted: ~0.5 - 1.5 The pKa of pyridine is 5.2.

Both the -CF₃ and -CN groups

are strongly electron-

withdrawing, which

destabilizes the conjugate acid

(the protonated pyridinium ion)

by pulling electron density

away from the nitrogen. This

significantly reduces the

basicity of the nitrogen atom,
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resulting in a very low pKa.

Computational methods are

often used to predict pKa

values for such derivatives.[6]

[7]

Density
Data varies; literature review

required[3]

Expected to be greater than

1.0 g/cm³ due to the presence

of fluorine atoms.

Stability
Stable under standard ambient

and dry conditions.[3]

Should be stored in a tightly

sealed container to prevent

moisture absorption, which

could lead to slow hydrolysis of

the nitrile group over time,

especially under non-neutral

pH.[3]

Predicted Spectroscopic Signature
The unique arrangement of functional groups in 2-(Trifluoromethyl)isonicotinonitrile gives

rise to a distinct and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum will be simple, showing only signals in the aromatic region. Due to

the substitution pattern, three distinct proton signals are expected:

H-3, H-5, H-6: These protons will appear as complex multiplets or distinct doublet/singlet-

like signals between δ 7.5 and 9.0 ppm. The exact chemical shifts are influenced by the

strong deshielding effects of the adjacent electron-withdrawing groups and the ring

nitrogen. The proton at the 6-position, adjacent to the nitrogen, is expected to be the most

downfield.

¹³C NMR: The spectrum will show 7 distinct carbon signals.

Pyridine Carbons: Five signals will be in the aromatic region (δ 110-160 ppm). The

carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will be
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significantly affected.

Nitrile Carbon (-C≡N): A characteristic signal around δ 115-120 ppm. This signal is

typically of lower intensity.

Trifluoromethyl Carbon (-CF₃): This signal, expected around δ 120-130 ppm, will appear

as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).

[8]

¹⁹F NMR: This is a key technique for fluorinated compounds.

A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the -

CF₃ group. Its chemical shift would likely fall in the range of δ -60 to -70 ppm (relative to

CFCl₃).[8][9]

Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups.

~2230 cm⁻¹ (sharp, medium intensity): This is a highly characteristic absorption for the C≡N

(nitrile) stretching vibration.[10]

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.[11]

~1600-1400 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

~1350-1100 cm⁻¹ (strong, broad): This region will be dominated by very strong absorption

bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.[8]

Mass Spectrometry (MS)
Molecular Ion (M⁺•): The primary peak in an Electron Ionization (EI) spectrum would be the

molecular ion at m/z = 172.

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of

HCN (m/z 145) from the ring system or the loss of the trifluoromethyl radical (•CF₃), leading

to a fragment at m/z 103.
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Reactivity and Stability Profile
The electronic nature of 2-(Trifluoromethyl)isonicotinonitrile dictates its reactivity.

Nucleophilic Aromatic Substitution

Nitrile Group Chemistry

2-(Trifluoromethyl)isonicotinonitrile
(Electron Deficient Ring)

Nucleophilic Attack
(e.g., with RO⁻, R₂NH)

Activated by -CF₃ & -CN groups

Hydrolysis Reduction Stability Profile

Generally stable

Substituted Pyridine Product 2-(CF₃)isonicotinic acid
(Strong Acidic Conditions)

2-(CF₃)isonicotinamide
(Controlled Conditions)

[2-(CF₃)pyridin-4-yl]methanamine
(e.g., with LiAlH₄, H₂/Catalyst)

Avoid strong acids/bases and high heat
to prevent nitrile hydrolysis or decomposition.

Click to download full resolution via product page

Caption: Key reactivity pathways for 2-(Trifluoromethyl)isonicotinonitrile.

Nucleophilic Aromatic Substitution: The pyridine ring is highly electron-deficient due to the

combined effects of the ring nitrogen and the two powerful electron-withdrawing substituents.

This makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at

positions ortho and para to the activating groups. Strong nucleophiles can displace a

hydrogen or, if present, a suitable leaving group on the ring.[12]

Nitrile Group Reactivity: The cyano group is a versatile functional handle.

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a

carboxylic acid (2-(trifluoromethyl)isonicotinic acid) or, under more controlled conditions, to

an amide.
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Reduction: The nitrile can be reduced to a primary amine using reducing agents like

lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Trifluoromethyl Group Stability: The C-F bonds in the -CF₃ group are exceptionally strong,

making this group highly stable and generally unreactive under common synthetic

conditions. It serves primarily as a metabolic blocker and a modulator of electronic

properties.

Experimental Methodologies for Characterization
To validate the properties of a sample of 2-(Trifluoromethyl)isonicotinonitrile, a systematic

application of analytical techniques is required.
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Physicochemical Analysis
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Caption: Experimental workflow for physicochemical characterization.

Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination

of the point of half-neutralization, where pH = pKa.

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known

volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) due to its

low water solubility.
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Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution

in a jacketed beaker maintained at 25 °C and use a magnetic stirrer.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

The pyridine nitrogen is very weakly basic, so titration will occur at a very low pH.

Data Acquisition: Record the pH after each incremental addition of the acid titrant.

Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at the half-

equivalence point. Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to accurately

determine the equivalence point, and then find the pH at half that volume. The experiment

requires precision due to the expected low pKa value.

Protocol: Spectroscopic Analysis
NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an

internal standard for ¹H and ¹³C NMR if the solvent does not provide a reference peak.

NMR Acquisition:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum with proton decoupling.

Acquire a ¹⁹F NMR spectrum. No special standard is typically needed as the spectrometer

can be referenced internally.

IR Spectroscopy:

If the sample is solid, prepare a KBr pellet by grinding a small amount of the sample with

dry KBr powder and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only

placing a small amount of the sample directly on the crystal.

Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
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Mass Spectrometry:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

Electron Ionization for fragmentation data or Electrospray Ionization for accurate mass).

Safety and Handling
Proper handling is essential due to the compound's potential hazards.

Hazard Statements: Commercial suppliers indicate that the compound may be harmful if

swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye

irritation.[13]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[3]

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a

lab coat, and safety glasses or goggles.[3]

Handling: Avoid breathing dust or fumes. Avoid contact with skin, eyes, and clothing. Wash

hands thoroughly after handling.[3]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such

as strong oxidizing agents. Keep the container tightly closed.[3]

First Aid:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do.

If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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